2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate
Overview
Description
2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C23H15ClN2O5S2 and its molecular weight is 499.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.0110916 g/mol and the complexity rating of the compound is 871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
One of the scientific research applications of compounds similar to 2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate involves the use in photodynamic therapy (PDT). For instance, a study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base has shown potential in PDT for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another area of application is in the development of novel antimicrobial agents. Research into novel quinazolinone derivatives, for instance, has demonstrated significant antimicrobial activity. These compounds, which share a structural resemblance to the specified chemical, have been synthesized and evaluated against various microbial strains, showcasing their potential as antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).
Anticancer Activity
Compounds structurally related to this compound have also been investigated for their anticancer activities. For example, the synthesis and evaluation of benzimidazole derivatives bearing 1,2,4-triazole have been conducted for their potential as EGFR inhibitors in cancer treatment. These studies involve detailed tautomeric properties, conformational analyses, and molecular docking studies to understand their mechanism behind anti-cancer properties (Karayel, 2021).
Corrosion Inhibition
Research into benzimidazole derivatives for their corrosion inhibition performance on mild steel in acidic solutions is another significant application. These studies provide insights into the molecular stabilities, conformational analyses, and the efficiency of these compounds as corrosion inhibitors, showcasing their practical applications in industrial settings (Yadav, Behera, Kumar, & Sinha, 2013).
Properties
IUPAC Name |
[2-methoxy-5-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O5S2/c1-30-19-11-6-14(12-20(19)31-33(28,29)16-9-7-15(24)8-10-16)13-21-22(27)26-18-5-3-2-4-17(18)25-23(26)32-21/h2-13H,1H3/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEUZACZBXYECK-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OS(=O)(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OS(=O)(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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